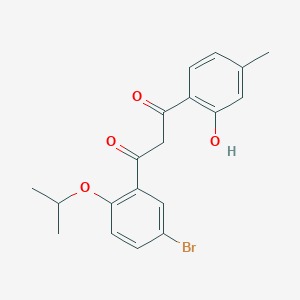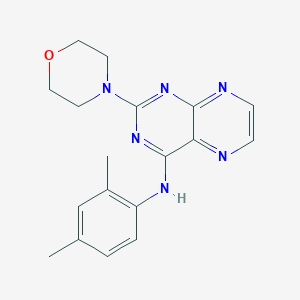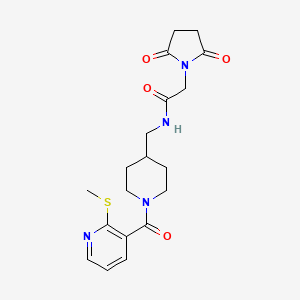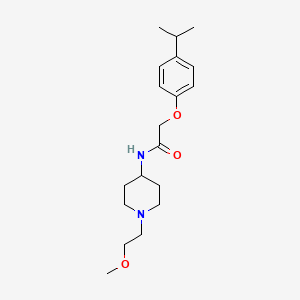
1-(5-bromo-2-isopropoxyphenyl)-3-(2-hydroxy-4-methylphenyl)propane-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-bromo-2-isopropoxyphenyl)-3-(2-hydroxy-4-methylphenyl)propane-1,3-dione is a useful research compound. Its molecular formula is C19H19BrO4 and its molecular weight is 391.261. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Synthesis Techniques : The compound has been synthesized in various studies, focusing on the techniques and conditions for its preparation. For instance, Brown, Browne, and Eastwood (1983) explored the synthesis of similar dione compounds using flash vacuum pyrolysis, indicating a method for producing 1-phenylpropane-1,2-dione derivatives (Brown, Rfc et al., 1983).
Characterization of Metal Complexes : Sampal et al. (2018) focused on the synthesis of 1,3-dione and its metal complexes, highlighting their potential as bidentate ligands. This implies the compound's ability to bind with transition metals, forming complexes with potential applications (Sampal, S. N. et al., 2018).
Luminescence Properties
- Luminescence Studies : Meshkova et al. (2011) conducted studies on the luminescence properties of various 1,3-dione derivatives with different metals. These findings suggest potential applications of the compound in luminescent materials or as probes in chemical analysis (Meshkova, S. B. et al., 2011).
Antimicrobial Screening
Antimicrobial Properties : The compound and its derivatives have been evaluated for antimicrobial properties. For example, Sampal and colleagues synthesized a variant of this dione and tested its metal complexes for antibacterial and antifungal activity, indicating its potential in developing new antimicrobial agents (Sampal, S. N. et al., 2018).
Antibacterial, Antifungal and Antioxidant Activity : Sheikh and Hadda (2013) synthesized derivatives of 1,3-dione and tested them for antibacterial, antifungal, and antioxidant activities. This suggests the compound's utility in creating new pharmacologically active agents (Sheikh, Javed et al., 2013).
Photocyclisation and Tautomerism Studies
Photocyclisation Research : Hamer and Samuel (1973) explored the photocyclisation of similar dione compounds, indicating the compound's potential in photochemical applications or as a study model in organic chemistry (Hamer, N. K. et al., 1973).
Tautomeric and Acid-Base Properties : Mahmudov et al. (2011) investigated the tautomeric and acid-base properties of azoderivatives of β-diketones, including structures similar to the compound . This research contributes to understanding the chemical behavior and properties of such compounds (Mahmudov, K. et al., 2011).
Mecanismo De Acción
Target of Action
Boronic acids and their esters, which this compound appears to contain, are often used in the design of new drugs and drug delivery devices, particularly as boron-carriers suitable for neutron capture therapy .
Mode of Action
Without specific information, it’s difficult to determine the exact mode of action. Boronic acids and their esters are known to undergo hydrolysis, which could potentially release active substances or alter the compound’s interaction with its targets .
Biochemical Pathways
The hydrolysis of boronic esters could potentially affect various biochemical processes, depending on the resulting substances .
Pharmacokinetics
Boronic acids and their esters are known to be only marginally stable in water, which could affect their bioavailability .
Action Environment
The pH strongly influences the rate of hydrolysis of boronic esters, which is considerably accelerated at physiological pH . Therefore, the compound’s action, efficacy, and stability could be influenced by environmental factors such as pH.
Direcciones Futuras
Propiedades
IUPAC Name |
1-(5-bromo-2-propan-2-yloxyphenyl)-3-(2-hydroxy-4-methylphenyl)propane-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrO4/c1-11(2)24-19-7-5-13(20)9-15(19)18(23)10-17(22)14-6-4-12(3)8-16(14)21/h4-9,11,21H,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OADQBBGVBBRMOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)CC(=O)C2=C(C=CC(=C2)Br)OC(C)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]-3-methoxybenzamide](/img/structure/B2497843.png)

![2,4-dichloro-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-5-methylbenzene-1-sulfonamide](/img/structure/B2497847.png)
![(2Z)-7-(diethylamino)-2-[(2-fluorophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2497848.png)



![(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-8-(pyridin-3-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2497854.png)

![7-[2,6-dinitro-4-(trifluoromethyl)phenoxy]-5-hydroxy-2-phenyl-4H-chromen-4-one](/img/structure/B2497857.png)

![[1-(5-Methoxypyridin-2-yl)cyclopropyl]methanamine dihydrochloride](/img/structure/B2497862.png)
![(2E)-3-[5-(difluoromethyl)-1-methyl-1H-pyrazol-3-yl]prop-2-enoic acid](/img/structure/B2497865.png)
![[3-(2-Fluoro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2497866.png)
